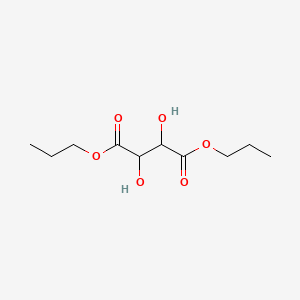

Dipropyl tartrate

CAS No.: 4181-80-0

Cat. No.: VC18973415

Molecular Formula: C10H18O6

Molecular Weight: 234.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4181-80-0 |

|---|---|

| Molecular Formula | C10H18O6 |

| Molecular Weight | 234.25 g/mol |

| IUPAC Name | dipropyl 2,3-dihydroxybutanedioate |

| Standard InChI | InChI=1S/C10H18O6/c1-3-5-15-9(13)7(11)8(12)10(14)16-6-4-2/h7-8,11-12H,3-6H2,1-2H3 |

| Standard InChI Key | WCHBXSPACACNBJ-UHFFFAOYSA-N |

| Canonical SMILES | CCCOC(=O)C(C(C(=O)OCCC)O)O |

Introduction

Chemical Identity and Structural Characteristics

Dipropyl tartrate (C₁₀H₁₈O₆; MW 234.25 g/mol ) is the diester of tartaric acid and propanol, existing as two enantiomers: R,R- and S,S-dipropyl tartrate. The R,R-isomer (dipropyl D-tartrate) features a specific spatial arrangement where hydroxyl groups at C2 and C3 adopt a cis-configuration, as evidenced by its SMILES notation: CCCOC(=O)[C@@H](O)[C@H](O)C(=O)OCCC . X-ray diffraction studies of analogous tartrate derivatives reveal that the C3 hydroxyl group forms critical hydrogen bonds with amino acid residues in enzymatic active sites , a property that likely extends to dipropyl tartrate.

Table 1: Physicochemical Properties of Dipropyl D-Tartrate

| Property | Value |

|---|---|

| Density (20°C) | 1.139 g/mL |

| Boiling point | 297°C |

| Molar volume | 205.7 mL/mol |

| Optical purity | ≥99% e.e. (industrial) |

| Solubility | Miscible with polar organics |

Synthesis and Industrial Production

Industrial synthesis typically involves esterification of tartaric acid with propanol under acidic catalysis, though advanced methods employ chiral auxiliaries to enhance enantiomeric excess. For example, Toray Fine Chemicals produces D-diisopropyl tartrate (a structural analog) with 99% optical purity using proprietary catalytic processes . In laboratory settings, alkylation of lithiated tartrate acetonides with propyl halides achieves 71–78% yields for monoalkylated products , a strategy adaptable to dipropyl tartrate synthesis.

Notably, the patent CN103044273A demonstrates the scalability of tartrate-based syntheses, detailing a 95% yield for N,N-diisopropyl-3-phenyl-2-propenyl-1-amine using similar esterification and extraction protocols . Reaction optimization—such as maintaining −78°C during LDA-mediated deprotonation —minimizes byproducts like dialkylated tartrates (<14% ).

Functional Applications in Chemistry and Biology

Asymmetric Catalysis

Dipropyl tartrate’s chiral centers enable its use as a ligand in asymmetric catalysis. For instance, titanium complexes of D-tartrate esters catalyze epoxidations with enantiomeric excesses >90% . The ester’s bulkier propyl groups (vs. methyl or ethyl) enhance stereoselectivity by sterically shielding one face of the catalytic site.

Pharmaceutical Intermediates

The compound serves as a precursor to bioactive molecules. In the synthesis of tolterodine tartrate (an antimuscarinic drug), diisopropylamine intermediates derived from tartrate esters achieve 98% purity after extraction . Dipropyl tartrate’s silyl ether derivatives also facilitate ketone synthesis via enolate oxidation, a step critical in prostaglandin manufacturing .

Enzyme Inhibition

Crystallographic studies of human prostatic acid phosphatase (PAP) reveal that L-tartrate derivatives inhibit the enzyme by coordinating Arg-79 and His-257 via hydroxyl groups . While dipropyl tartrate’s inhibition efficacy remains unquantified, structural analogs like N-propyl-L-tartramate show Ki values in the nanomolar range, suggesting potential therapeutic applications .

Future Directions and Research Gaps

-

Enantioselective Pharmacokinetics: No studies have compared the ADME profiles of R,R- vs. S,S-dipropyl tartrate.

-

Green Synthesis: Replacing HMPA (a neurotoxic solvent) with DMPU in alkylation reactions could improve sustainability .

-

Polymer Applications: Tartrate esters’ plasticizing potential in biodegradable polymers remains untapped.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume